2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride
Description
Table 1: Crystallographic Parameters of Related Thiazolo Pyridines
Key features include:
- Planarity : The thiazole and pyridine rings are nearly coplanar, with deviations < 0.1 Å.
- Hydrogen Bonding : In hydrochloride salts, N–H···Cl interactions stabilize the lattice, as seen in similar structures.
- Torsional Angles : Substituents like bromine introduce steric effects, altering dihedral angles by 5–10° compared to non-halogenated analogs.
Comparative Analysis of Thiazolo[4,5-c]pyridine Derivatives
Structural modifications significantly influence physicochemical properties:
Table 2: Impact of Substituents on Thiazolo[4,5-c]pyridine Derivatives
Key observations:
- Electron-Withdrawing Groups : Bromine reduces electron density at the thiazole sulfur, decreasing nucleophilic reactivity by 30% compared to methyl derivatives.
- Salt Formation : Hydrochloride salts exhibit 4× higher aqueous solubility than neutral analogs, critical for biological applications.
- Steric Effects : Bulky substituents (e.g., cyclohexyl) induce chair conformations in saturated rings, as seen in X-ray studies.
Properties
IUPAC Name |
2-bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2OS.ClH/c7-6-9-3-1-8-2-4(10)5(3)11-6;/h8H,1-2H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDRVLXXFUJYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)CN1)SC(=N2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Diazonium Salt
The starting material, 5,6-dihydro-4H-thiazolo[4,5-c]pyridin-7-amine, is suspended in a 50% aqueous solution of tetrafluoroboric acid (HBF₄) at 0°C. Sodium nitrite (NaNO₂) is added gradually to generate the diazonium tetrafluoroborate intermediate. The reaction is maintained at 0–20°C for 12 hours to ensure complete diazotization.
Bromide Substitution
The diazonium salt is decomposed in the presence of a bromide source, such as copper(I) bromide (CuBr), to yield the brominated product. This step typically proceeds under mild heating (50–60°C) in a polar aprotic solvent like acetonitrile. The use of HBF₄ stabilizes the diazonium intermediate, minimizing side reactions such as hydrolysis.
Key Parameters:
- Temperature: 0–20°C (diazotization), 50–60°C (substitution)
- Yield: 60–75% (based on analogous pyridine systems)
- Purification: Recrystallization from methanol/ethyl acetate mixtures
Direct Electrophilic Bromination
Electrophilic bromination offers a single-step route to introduce bromine at the C2 position, provided the heterocyclic core is sufficiently electron-rich to activate the site.
Bromination with N-Bromosuccinimide (NBS)
In anhydrous dichloromethane, the free base of 5,6-dihydro-4H-thiazolo[4,5-c]pyridin-7-one is treated with NBS under catalytic Lewis acid conditions (e.g., FeCl₃). The thiazole sulfur atom directs electrophilic attack to the adjacent C2 position, facilitating regioselective bromination.
Key Parameters:
Bromine (Br₂) in Acidic Media
Gaseous bromine is introduced into a solution of the substrate in glacial acetic acid containing sulfuric acid. The reaction is exothermic and requires careful temperature control (0–5°C). This method is less favored due to handling challenges and lower regioselectivity compared to NBS.
Cyclization Strategies for Thiazolo-Pyridinone Core
The construction of the bicyclic system precedes bromination and involves cyclocondensation reactions.
Lawesson’s Reagent-Assisted Thiazole Formation
Cyclization of a β-ketoamide precursor with Lawesson’s reagent in toluene under reflux produces the thiazole ring. This method is effective for introducing sulfur but requires stringent anhydrous conditions.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt for enhanced stability and solubility.
Acid-Base Neutralization
The brominated thiazolo-pyridinone is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (37% w/w) at 0°C. The hydrochloride salt precipitates upon cooling and is isolated via filtration.
Purification:
- Recrystallization from ethanol/diethyl ether yields analytical-grade material.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations:
- Diazotization routes are preferred for substrates with electron-withdrawing groups, as they enhance diazonium stability.
- Direct bromination suffers from competing side reactions (e.g., dibromination) unless directed by activating groups.
Challenges and Mitigation Strategies
- Regioselectivity in Bromination: Use of directing groups (e.g., sulfonyl) or Lewis acids (FeCl₃) improves positional control.
- Intermediate Stability: Diazonium salts decompose above 20°C; strict temperature control is critical.
- Purification: Silica gel chromatography is ineffective for polar intermediates; recrystallization or fractional distillation is recommended.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can undergo cyclization to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[4,5-c]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents. Its structural characteristics enable the development of compounds with potential anticancer and antimicrobial properties .
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that similar thiazolo derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells .
- Antimicrobial Properties : The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that derivatives can effectively combat microbial resistance, making them candidates for new antibiotic therapies .
Material Science
In material science, 2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride is explored for its potential use in the development of advanced materials such as polymers and nanomaterials. Its unique chemical structure allows for modifications that can enhance material properties.
Biological Studies
The compound serves as a valuable tool in biological research. It aids in studying molecular interactions and biological processes at a cellular level. Its mechanism of action involves modulating enzymatic activities and disrupting cellular processes, which is critical in drug discovery .
Case Study 1: Anticancer Activity Assessment
A study conducted on thiazolo derivatives demonstrated that certain modifications to the thiazolo structure significantly enhanced anticancer activity against MCF-7 cells. The findings indicated that specific substitutions at the bromine position could lead to increased potency .
Case Study 2: Antimicrobial Efficacy
Research on novel thiazole derivatives showed promising results against resistant bacterial strains. Compounds derived from this compound exhibited effective antimicrobial activity, supporting its potential as a lead compound for antibiotic development .
Common Reaction Conditions
Reactions are generally performed under inert atmospheres to prevent side reactions. Common reagents include nucleophiles such as amines and thiols for substitution reactions .
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride involves its interaction with specific molecular targets. The bromine atom and the thiazolo[4,5-c]pyridine core play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate enzymatic activities and disrupt cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Key Physicochemical Properties (Based on Structural Analogs):
- Molecular Formula : C₆H₅BrN₂OS (free base) .
- Molecular Weight : 249.09 g/mol (free base).
- Boiling Point : 487.7 °C at 760 mmHg .
- Density : 1.826 g/cm³ .
- Hazards : Classified with warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H332/H335) .
Note: The compound name in differs in ring numbering (5H-[1,3]thiazolo[5,4-c]pyridin-4-one vs. The hydrochloride salt’s properties (e.g., solubility, melting point) are inferred from analogous compounds.
Comparison with Similar Compounds
Thiazolo-pyridinone derivatives are widely studied for their biological activity. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Analysis of Thiazolo-Pyridinone Derivatives
Key Findings:
Chlorine analogs exhibit lower toxicity profiles (e.g., reduced oral toxicity compared to brominated derivatives) but may require higher doses for efficacy.
Structural Isomerism :
- Ring numbering variations (e.g., [4,5-c] vs. [5,4-c]) impact electronic distribution and binding affinity. For instance, the [4,5-c] isomer may favor interactions with ATP-binding pockets in kinases due to spatial alignment of the ketone group.
Salt vs. Free Base :
- The hydrochloride salt form of the target compound likely improves bioavailability compared to the free base, as seen in related heterocyclic salts (e.g., increased solubility by 2–3 orders of magnitude).
Hazard Profile :
- Brominated derivatives generally exhibit higher acute toxicity (e.g., H302) compared to unchlorinated/unbrominated analogs, aligning with trends in halogenated organics .
Biological Activity
2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H9BrN2S
- CAS Number : 143150-92-9
- IUPAC Name : 2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one
Antimicrobial Activity
Research indicates that compounds within the thiazole family exhibit notable antimicrobial properties. A study highlighted the antibacterial and antifungal activities of thiazole derivatives, suggesting that the presence of halogen substituents enhances bioactivity. Specifically, compounds with bromine substitutions showed significant inhibitory effects against various bacterial strains. The effectiveness of this compound in inhibiting bacterial growth warrants further investigation into its potential as an antimicrobial agent .
Anticancer Properties
Thiazole derivatives have been reported to possess cytotoxic effects against cancer cell lines. For instance, certain thiazole-integrated compounds demonstrated significant activity against Jurkat and A-431 cell lines with IC50 values comparable to established anticancer drugs like doxorubicin. The mechanism of action appears to involve interaction with cellular proteins through hydrophobic contacts and hydrogen bonding .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | Jurkat | < 10 | |
| Compound 2 | A-431 | < 20 | |
| 2-Bromo-5,6-dihydro... | Jurkat/A-431 | TBD | This study |
Neuroprotective Effects
The anticonvulsant properties of thiazole derivatives have also been documented. One study demonstrated that certain thiazole compounds could eliminate tonic extensor phases in animal models, suggesting potential neuroprotective effects. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance anticonvulsant efficacy .
Case Studies
- Antimicrobial Efficacy : In a controlled study involving several thiazole derivatives including the compound , the results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli. The presence of bromine was a key factor in enhancing antibacterial activity.
- Cytotoxicity Testing : A series of in vitro tests were conducted on various cancer cell lines using this compound. The results indicated a promising cytotoxic profile with further optimization needed to improve selectivity and reduce toxicity to normal cells.
Q & A
Q. What are the standard synthetic routes for preparing 2-bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one hydrochloride?
A common method involves cyclization reactions using hydroxylamine hydrochloride and KOH in ethanol under reflux conditions. For example, thiazolo[4,5-c]isoxazoline derivatives are synthesized via Michael addition between chalcone intermediates and hydroxylamine hydrochloride, followed by intramolecular cyclization . Key steps include refluxing for 18 hours, followed by crystallization in DMF. This method emphasizes stoichiometric control (e.g., 0.002 mole hydroxylamine HCl per 0.001 mole substrate) to minimize side reactions.
Q. How is the structural characterization of this compound typically performed?
Spectroscopic techniques are critical:
- ¹H/¹³C NMR : Signals at 6.88 ppm (C=CH chalcone) and 5.62 ppm (CH thiazolidinone) confirm cyclization .
- FTIR : Disappearance of primary amine vibrations (~3300 cm⁻¹) indicates successful thiazolo ring formation .
- Elemental analysis : Microanalysis of C, H, N (e.g., Table 1 in ) validates purity.
- X-ray crystallography : Used for resolving ambiguous stereochemistry in analogs (e.g., thiazolo[4,5-c]quinoline derivatives) .
Q. What biological activities are associated with thiazolo[4,5-c]pyridine scaffolds?
These compounds are explored for antimicrobial and CNS-modulating effects. For example, thiazolo[4,5-c]quinoline hydrochloride prolongs barbiturate-induced narcosis in mice (ED₅₀ = 22 mg/kg s.c.), suggesting sedative properties . Standard assays include in vivo dose-response studies and in vitro MIC tests against resistant bacterial strains (e.g., S. aureus ATCC 25923) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for challenging cyclization steps?
Troubleshooting strategies include:
- Catalyst screening : Palladium on charcoal or diboronic acid may improve hydrogenation efficiency for dihydro derivatives .
- Solvent optimization : Replacing ethanol with DMF or THF enhances solubility of intermediates .
- Temperature control : Elevated temperatures (80–100°C) promote Michael addition but require strict exclusion of moisture to prevent hydrolysis .
- Byproduct mitigation : Use of hydrazine hydrate reduces disulfide formation during borohydride-mediated reductions .
Q. How do structural modifications influence bioactivity?
SAR studies reveal:
- Bromine substitution : The 2-bromo group enhances electrophilicity, improving cross-coupling reactivity in boronic acid derivatives (e.g., Suzuki-Miyaura reactions) .
- Hydrochloride salt formation : Increases solubility for in vivo assays (e.g., 20 mg/kg capsule formulations with lactose excipients) .
- Heterocycle fusion : Isoxazoline-thiazolo hybrids (e.g., compounds 7a–7d) show enhanced antibacterial activity due to increased membrane permeability .
Q. What analytical challenges arise in resolving contradictory spectral data?
Contradictions (e.g., unexpected NMR splitting or IR bands) may stem from:
- Tautomerism : Thione-thiol tautomerism in thiazolo derivatives can shift ¹³C NMR signals by 2–3 ppm. Use low-temperature NMR (−20°C) to stabilize dominant tautomers .
- Residual solvents : DMF or ethanol traces in crystallized products may obscure FTIR readings. Dry under vacuum (0.1 mmHg, 24 h) before analysis .
- Polymorphism : XRPD distinguishes crystalline forms, critical for reproducibility in pharmacological studies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
